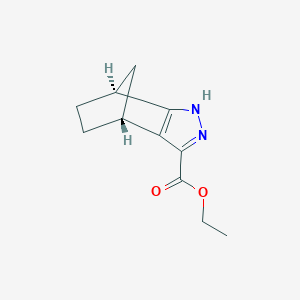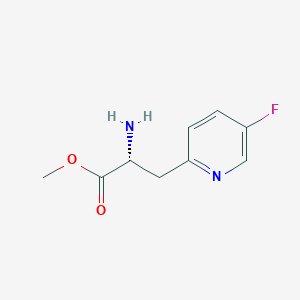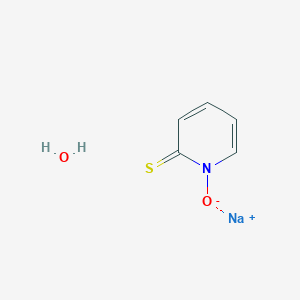
Sodium;1-oxidopyridine-2-thione;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-sulfidopyridine 1-oxide hydrate: is a chemical compound with the molecular formula C5H4NNaOS·xH2O. It is a derivative of pyridine, characterized by the presence of a sulfidopyridine group and a sodium ion. This compound is known for its antimicrobial properties and is widely used in various industrial and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-sulfidopyridine 1-oxide hydrate typically involves the reaction of 2-chloropyridine N-oxide with sodium sulfide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
C5H4NOCl+Na2S→C5H4NOSNa+NaCl
Industrial Production Methods: In industrial settings, the production of sodium 2-sulfidopyridine 1-oxide hydrate involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and precise temperature control to ensure the consistency and quality of the final product. The compound is typically produced in a hydrated form to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-sulfidopyridine 1-oxide hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The sulfidopyridine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Iodine is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
Chemistry: Sodium 2-sulfidopyridine 1-oxide hydrate is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology: In biological research, this compound is used as an antimicrobial agent. It is effective against a wide range of bacteria and fungi, making it useful in the study of microbial resistance and infection control.
Medicine: The compound is incorporated into topical formulations for the treatment of skin infections and dandruff. Its antimicrobial properties help in reducing microbial load and preventing infections.
Industry: Sodium 2-sulfidopyridine 1-oxide hydrate is used as a preservative in various industrial products, including paints, adhesives, and textiles. It helps in preventing microbial growth and extending the shelf life of these products.
Mechanism of Action
The antimicrobial activity of sodium 2-sulfidopyridine 1-oxide hydrate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately results in cell death. Additionally, the compound can chelate essential metal ions, further inhibiting microbial growth.
Comparison with Similar Compounds
Zinc pyrithione: Another pyridine derivative with antimicrobial properties, commonly used in anti-dandruff shampoos.
Copper pyrithione: Used as an antifouling agent in marine paints.
Manganese pyrithione: Studied for its potential use in antimicrobial coatings.
Uniqueness: Sodium 2-sulfidopyridine 1-oxide hydrate is unique due to its high solubility in water and its effectiveness against a broad spectrum of microorganisms. Unlike zinc pyrithione, which is primarily used in personal care products, sodium 2-sulfidopyridine 1-oxide hydrate finds applications in both medical and industrial settings, making it a versatile antimicrobial agent.
Properties
IUPAC Name |
sodium;1-oxidopyridine-2-thione;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4NOS.Na.H2O/c7-6-4-2-1-3-5(6)8;;/h1-4H;;1H2/q-1;+1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXTXFRFROPVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
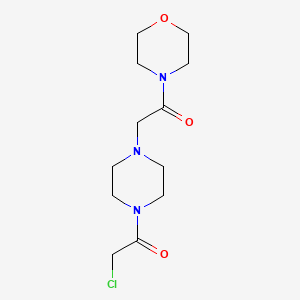
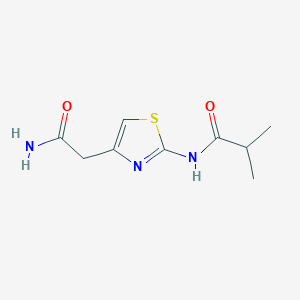
![2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15219644.png)
![1,10-bis(2,3-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219647.png)
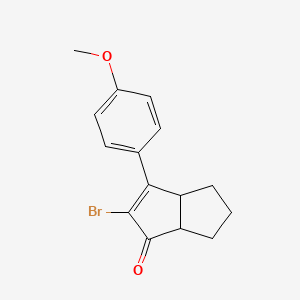
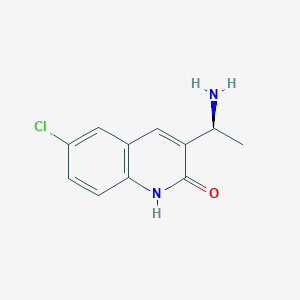

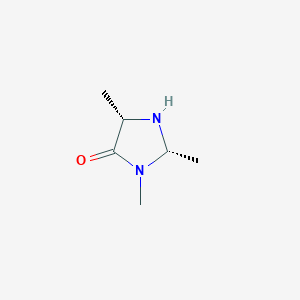
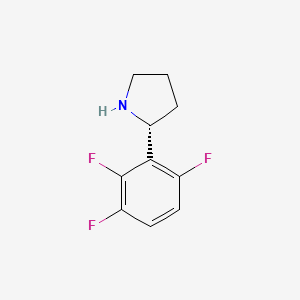
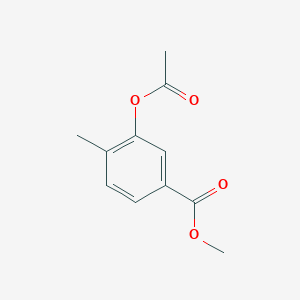

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15219695.png)
